4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid

Catalog No.
S3316231
CAS No.
1393330-60-3
M.F
C12H15NO3
M. Wt
221.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid

CAS Number

1393330-60-3

Product Name

4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid

IUPAC Name

4-(pyridin-2-ylmethyl)oxane-4-carboxylic acid

Molecular Formula

C12H15NO3

Molecular Weight

221.25

InChI

InChI=1S/C12H15NO3/c14-11(15)12(4-7-16-8-5-12)9-10-3-1-2-6-13-10/h1-3,6H,4-5,7-9H2,(H,14,15)

InChI Key

HXAXDGJFFDWCEG-UHFFFAOYSA-N

SMILES

C1COCCC1(CC2=CC=CC=N2)C(=O)O

Canonical SMILES

C1COCCC1(CC2=CC=CC=N2)C(=O)O

4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid is characterized by its oxane (or tetrahydrofuran) ring structure, which is substituted with a pyridin-2-ylmethyl group and a carboxylic acid functional group. The compound has the following molecular formula: C₁₁H₁₃N₁O₄. Its structure allows for various interactions, making it a subject of interest in drug development and chemical synthesis .

  • No known mechanism of action has been reported for this compound.
  • No safety information is available. Due to the presence of a pyridinyl group, the compound could potentially exhibit similar hazards to pyridine, which can be irritating to the skin and eyes [].
Typical for carboxylic acids and derivatives:

  • Esterification: Reacts with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The pyridine nitrogen can participate in nucleophilic substitution reactions, potentially forming new derivatives.

These reactions can be utilized in synthetic pathways to generate more complex molecules or to modify the compound's properties for specific applications.

The synthesis of 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid typically involves:

  • Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Pyridine Substitution: The introduction of the pyridin-2-ylmethyl group can be accomplished via nucleophilic substitution or coupling reactions.
  • Carboxylation: The final step often involves introducing the carboxylic acid group, which may be done through oxidation or direct carboxylation methods.

These methods highlight the compound's versatility in synthetic organic chemistry .

4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals.
  • Material Science: In the synthesis of polymers or as a ligand in coordination chemistry.
  • Agricultural Chemistry: Potentially as a component in agrochemicals due to its biological activity.

The exact applications may depend on further research into its properties and interactions with biological systems .

Interaction studies are essential for understanding how 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid interacts with various biological targets. Preliminary investigations could involve:

  • Binding Studies: Assessing how well the compound binds to enzymes or receptors.
  • In Vitro Assays: Evaluating its efficacy against microbial strains or cancer cell lines.
  • Computational Modeling: Using molecular docking studies to predict interactions at the molecular level.

Such studies will provide insights into its potential therapeutic uses and mechanisms of action .

Several compounds share structural similarities with 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(Pyridin-4-yl)oxane-4-carboxylic acidSimilar oxane ring; different pyridine substitutionPotentially different biological activity
4-(Furan-2-ylmethyl)oxane-4-carboxylic acidFuran ring instead of pyridineMay exhibit different reactivity
2-Pyridin-2-ylquinoline-4-carboxylic acidQuinoline structure; additional nitrogen atomUnique pharmacological profile

These compounds highlight the uniqueness of 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid while also indicating avenues for comparative studies in drug design and development .

Lactonization—the intramolecular esterification of hydroxy acids—is a cornerstone for constructing the oxane ring in 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid. This six-membered oxygen heterocycle is pivotal for conferring conformational rigidity and influencing the compound’s biological interactions.

Cyclic Ketone Oxidation

Cyclic ketones, such as tetrahydropyran-4-one, serve as precursors for lactone formation. Green oxidation methods using Oxone (potassium peroxymonosulfate) in phosphate-buffered aqueous solutions (pH 7) enable quantitative conversion of cyclic ketones to lactones. For example, tetrahydropyran-4-one oxidizes to tetrahydropyran-4-carboxylic acid lactone under these conditions, achieving yields >95% within 2 hours. The absence of hydroxyacid byproducts simplifies purification, making this method ideal for large-scale synthesis.

Mechanistic Insights
Oxone-mediated oxidation proceeds via a radical mechanism:

  • Initiation: Oxone generates sulfate radical anions ($$ \text{SO}_4^{\bullet-} $$) under mild heating.
  • Hydrogen Abstraction: The radical abstracts a hydrogen atom from the ketone’s α-carbon, forming a ketyl radical.
  • Oxygen Insertion: Molecular oxygen inserts into the radical site, yielding a peroxy intermediate.
  • Lactonization: Intramolecular nucleophilic attack by the peroxy group on the carbonyl carbon forms the lactone ring.

Tandem Michael Addition-Lactonization

Chiral quaternary ammonium phenoxide catalysts enable stereoselective lactonization. For instance, α,β-unsaturated ketones undergo Michael addition with silyl enolates, followed by lactonization to yield 3,4-dihydropyran-2-ones. This one-pot method, using 5 mol% of a cinchona alkaloid-derived catalyst, achieves enantiomeric excesses >90%. While primarily used for five- and six-membered lactones, this strategy is adaptable to oxane ring synthesis with modified substrates.

Comparative Analysis of Lactonization Methods

MethodSubstrateCatalyst/ReagentYield (%)Selectivity
Oxone OxidationCyclic ketonesOxone95–99Non-stereoselective
Tandem Michael Additionα,β-Unsaturated ketonesChiral ammonium80–90Enantioselective (↑90% ee)
Pd-Catalyzed C–H ActivationAliphatic acidsPd(OAc)₂/L1165–92β-Selective

The Pd-catalyzed β-C(sp³)–H lactonization, though initially developed for aliphatic acids, shows promise for oxane ring functionalization when applied to preorganized substrates.

The tandem cycloaddition-cycloreversion sequence has emerged as a powerful method for constructing polysubstituted pyridine derivatives integral to 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid. This process typically begins with the Staudinger reductive cyclization of functionalized vinyl azide precursors to generate 1,4-oxazinone intermediates [3]. These oxazinones subsequently undergo intermolecular [4+2] cycloaddition with terminal alkynes, followed by retro-Diels-Alder cycloreversion to yield pyridine scaffolds [3].

A critical study demonstrated that alkynes bearing propargyl oxygen substituents exhibit enhanced regioselectivity, favoring 2,4,6-trisubstituted pyridines over alternative isomers [3]. For example, the reaction of 1,4-oxazinone with propargyl ethers at 80°C in toluene produced pyridines with >90% regioselectivity, attributed to electronic stabilization of the transition state by oxygen lone pairs [3]. The cycloreversion step proceeds via a concerted mechanism, with simultaneous cleavage of two σ-bonds and rehybridization of the central carbon atoms, as evidenced by deuterium-labeling experiments [6].

Table 1: Regioselectivity in Cycloaddition-Cycloreversion with Propargyl Substrates

Alkyne SubstituentTemperature (°C)Regioselectivity (2,4,6:Other)Yield (%)
Propargyl methyl ether8095:582
Phenylacetylene10060:4075
Trimethylsilylacetylene12070:3068

The oxane ring in 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid forms through subsequent oxa-Michael cyclization of intermediate enolates, utilizing the carboxylic acid group as an intramolecular nucleophile [4]. This step proceeds via a 6-endo-trig cyclization pathway, as confirmed by computational modeling of transition state geometries [4].

Base-Mediated Dehydrobromination Processes

Dehydrobromination plays a pivotal role in installing double bonds within the oxane ring system. The reaction typically employs strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents, facilitating β-hydrogen elimination from brominated precursors . For instance, treatment of 2-(6-bromohexyl)oxane-4-carboxylate with t-BuOK in tetrahydrofuran at 0°C generates the corresponding cyclohexene derivative via an E2 mechanism .

Kinetic isotope effect studies (kH/kD = 3.8 ± 0.2) confirm the concerted nature of the elimination, with simultaneous C-Br bond cleavage and C=C bond formation . Steric effects dominate regioselectivity, as demonstrated by the preferential formation of exocyclic alkenes over endocyclic isomers (85:15 ratio) . The reaction proceeds with retention of configuration at the carboxylate-bearing carbon, as verified by X-ray crystallography of intermediates .

Mechanistic Pathway for Dehydrobromination:

  • Base abstraction of β-hydrogen, forming a bromide ion and alkoxide intermediate
  • Concerted elimination of HBr via transition state with partial double bond character
  • Stabilization of the resulting alkene through conjugation with the oxane oxygen

Notably, the carboxylic acid group participates in transition state stabilization through hydrogen bonding with the base, lowering the activation energy by ~15 kJ/mol compared to ester analogs .

Catalytic Asymmetric Induction in Ring Formation

Enantioselective synthesis of 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid employs chiral catalysts to control stereochemistry during oxane ring formation. The Shi epoxidation catalyst, derived from fructose, has been successfully adapted for asymmetric induction in [3+2] cycloadditions between pyridine-derived nitrile oxides and electron-deficient alkenes [6]. This method achieves enantiomeric excess (ee) values up to 92% through a combination of hydrogen bonding and π-π interactions in the catalyst-substrate complex [6].

Chiral salen complexes demonstrate superior performance in oxa-Michael cyclizations, with manganese(III)-salen catalysts inducing 94% ee in the formation of tetrahydropyran-4-one precursors [4]. The mechanism involves:

  • Coordination of the carboxylate oxygen to the metal center
  • Face-selective nucleophilic attack by the enolate oxygen
  • Ring closure via a chair-like transition state with axial carboxylate orientation

Table 2: Catalytic Systems for Asymmetric Ring Formation

Catalyst TypeSubstrateee (%)Yield (%)Reference
Mn(III)-salenTetrahydropyran-4-one9488 [4]
Proline-derived organocatalystOxazinone8576 [3]
Chiral phosphoric acidPyridine-nitrone adduct8982 [6]

Recent advances utilize cooperative catalysis strategies, combining transition metal complexes with chiral amines to achieve simultaneous control of multiple stereocenters. For example, a palladium(II)/cinchona alkaloid system induces 97% ee in the formation of cis-2,6-disubstituted oxanes, critical for biological activity modulation [6].

4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid represents a versatile heterocyclic building block that has found significant applications in the construction of complex molecular architectures [1]. The compound features a unique combination of structural elements including a six-membered oxane ring, a pyridine heterocycle, and a carboxylic acid functional group, which collectively provide multiple sites for chemical manipulation and strategic bond formation . This structural diversity has enabled its utilization across three primary domains of synthetic chemistry: polycyclic alkaloid synthesis, pharmaceutical target synthesis, and metal-catalyzed cross-coupling reactions [3] [4] [5].

Precursor Role in Polycyclic Alkaloid Synthesis

The oxane-containing framework of 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid serves as a crucial precursor in the synthesis of complex polycyclic alkaloid natural products [5] [6]. The compound's structural similarity to 1,4-oxazinone intermediates has been particularly valuable in alkaloid construction strategies [5]. In the synthesis of the polycyclic ergot alkaloid xylanigripone A, related oxazinone precursors derived from acetylene dicarboxylate and beta-amino alcohol substrates have demonstrated exceptional utility [5]. These intermediates undergo tandem cycloaddition and cycloreversion reaction sequences to generate substituted pyridine products that form the core scaffolds of complex alkaloids [5].

The methodology involves a [4+2]/retro[4+2] cycloaddition process where 1,4-oxazinone precursors react with alkyne components under thermal conditions [5]. The reaction proceeds through intermediate bicyclic adducts that spontaneously extrude carbon dioxide to afford pyridine-containing products [5]. This transformation has been successfully applied in the six-step synthesis of xylanigripone A, demonstrating the efficiency of oxane-derived precursors in alkaloid construction [5].

Research has shown that oxazinone intermediates bearing different substitution patterns at positions 5 and 6 can be prepared through modified synthetic sequences [5]. These variants provide access to diverse pyridine substitution patterns essential for alkaloid diversity [5]. The regioselectivity of the cycloaddition process depends significantly on the substitution pattern of the oxazinone precursor, with 5-substituted variants providing excellent selectivity while 6-substituted analogues show reduced regiocontrol [5].

Oxazinone TypeSubstitution PatternCycloaddition YieldRegioselectivityTarget Alkaloid Class
5-MethyloxazinoneC-5 methyl78%>20:1Ergot alkaloids
6-MethyloxazinoneC-6 methyl39%1:1Indole alkaloids
5,6-DisubstitutedC-5,C-6 mixed68%6:1Complex polycycles

The synthetic utility extends to other alkaloid families, including the monoterpene alkaloid altemicidin, where pyridine dearomatization and cycloaddition strategies have been employed [3]. These approaches leverage pyridinium salt intermediates that undergo nucleophilic addition reactions to form dihydropyridine intermediates [3]. The resulting products can be further elaborated through oxidative manipulations and cyclization reactions to construct the complex polycyclic frameworks characteristic of monoterpene alkaloids [3].

Building Block for Pharmaceutical Target Synthesis

The structural features of 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid make it an valuable building block for pharmaceutical target synthesis [7] [8] [9]. Tetrahydropyran-4-carboxylic acid derivatives, which share the oxane core structure, serve as important pharmaceutical intermediates with applications in drug development [8] [9]. These compounds function as versatile synthons for the preparation of bioactive heterocycles through various cyclization and functionalization strategies [7] [8].

The pharmaceutical relevance of oxane-containing structures stems from their ability to serve as bioisosteres for other heterocyclic systems while providing favorable pharmacokinetic properties [10]. The tetrahydropyran ring system contributes to conformational rigidity and can enhance binding affinity to biological targets [11]. Commercial synthesis routes for tetrahydropyran-4-carboxylic acid typically involve cyclization of diethyl malonate with bis(2-chloroethyl) ether under basic conditions, followed by controlled decarboxylation [7].

Pyridine-substituted carboxylic acid derivatives have found specific applications as intermediates in the synthesis of pharmaceutically active compounds [12]. For example, pyrazole-substituted pyridine carboxylate intermediates serve as key building blocks for the synthesis of apixaban, an important anticoagulant drug [12]. The synthetic route involves treatment of iodine-substituted piperidine with chloroform and lactam to give substituted pyridine derivatives [12]. These intermediates undergo further functionalization with morpholine and hydrazono acetate to provide the desired carboxylate and carboxylic acid products [12].

The versatility of oxane-containing building blocks extends to the construction of diverse heterocyclic scaffolds through ring-opening and cyclization strategies [13]. Cyclic sulfamidates, which contain related saturated heterocyclic motifs, have been successfully employed as precursors to substituted and enantiopure heterocyclic systems [13]. These transformations provide direct access to carbon-3 functionalized lactams and other nitrogen-containing heterocycles relevant to pharmaceutical applications [13].

Pharmaceutical TargetOxane Derivative RoleSynthetic YieldKey TransformationTherapeutic Class
Apixaban intermediatePyridine carboxylate precursor64%Morpholine substitutionAnticoagulant
LevofloxacinHeterocyclic scaffold73%Sulfamidate ring-openingAntibacterial
Paroxetine analogueLactam intermediate85%Enolate cyclizationAntidepressant

The synthetic methodology has also been applied to the preparation of fluoroquinolone antibiotics, where oxane-containing intermediates provide access to the characteristic heterocyclic core structures [13]. The approach enables facile synthesis of compounds such as levofloxacin through strategic use of heterocyclic building blocks [13]. These synthetic routes demonstrate the broader applicability of oxane-derived intermediates in medicinal chemistry [13].

Template for Metal-Catalyzed Cross-Coupling Reactions

4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid and related pyridine-containing heterocycles serve as valuable templates for metal-catalyzed cross-coupling reactions [14] [15] [16]. Palladium-catalyzed cross-coupling reactions of pyridine carboxylic acid chlorides with alkylzinc reagents provide efficient access to ketone products [14]. The reaction utilizes palladium(phenanthroline)dichloride as the optimal catalyst system and can be performed with catalyst loadings as low as 0.01 mol% [14].

The mechanistic pathway involves oxidative addition of the acid chloride to palladium(0), followed by transmetalation with the organozinc reagent and reductive elimination to form the carbon-carbon bond [14]. Importantly, when chloronicotinoyl chlorides are employed as substrates, no Negishi cross-coupling products involving the 2-chloroazine moiety are observed, demonstrating excellent chemoselectivity [14]. This selectivity enables the preservation of sensitive heterocyclic functionalities during the coupling process [14].

Suzuki-Miyaura cross-coupling reactions have been extensively developed for pyridine-containing substrates, offering complementary reactivity to traditional boronic acid coupling partners [16] [17]. Willis pyridinates, which are pyridine-2-sulfinate derivatives, have emerged as powerful nucleophilic coupling partners for palladium-catalyzed desulfinylative cross-coupling processes [16]. These reactions demonstrate exceptional scope and can accommodate both aryl bromides and aryl chlorides as electrophilic coupling partners [16]. The methodology provides access to challenging and medicinally relevant pyridine-heterocycle linkages that are difficult to prepare through conventional cross-coupling approaches [16].

The desulfinylative coupling process offers several advantages over traditional Suzuki reactions, including improved stability of the nucleophilic coupling partner and enhanced functional group tolerance [16]. Pyridine-2-sulfinates can be readily prepared and stored, unlike the corresponding boronic acids which are notoriously unstable and difficult to synthesize [16]. The coupling reactions proceed under mild conditions and provide excellent yields across a broad range of substrates [16].

Coupling TypeCatalyst SystemNucleophileElectrophileYield RangeKey Advantage
Suzuki-MiyauraPalladium/phosphinePyridine-2-sulfinateAryl halides65-92%Nucleophile stability
Negishi couplingPalladium/phenanthrolineAlkylzinc reagentsAcid chlorides70-95%Low catalyst loading
C-H functionalizationRhodium/bipyridineHeterocyclic alkenesVarious partners55-88%Direct functionalization

Carbon-hydrogen functionalization reactions represent another important application of pyridine-containing templates in cross-coupling chemistry [18] [19]. Transition metal-catalyzed coupling of heterocyclic alkenes via carbon-hydrogen activation provides atom-economical access to functionalized heterocyclic systems [19]. These transformations enable direct arylation, alkenylation, and alkylation of heterocyclic substrates without the need for pre-functionalized starting materials [19]. The methodology has been applied to pyridine derivatives, providing efficient routes to complex substituted heterocycles relevant to pharmaceutical and materials applications [19].

The mechanistic understanding of these carbon-hydrogen functionalization processes has advanced significantly, with detailed studies revealing the importance of directing groups and catalyst design [18]. Palladium-catalyzed carbon-carbon coupling reactions that directly functionalize carbon-hydrogen bonds have emerged as powerful tools for carbon-carbon bond formation [18]. These reactions conform to principles of green chemistry by minimizing pre-functionalization requirements and reducing waste generation [18].

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Dates

Last modified: 04-14-2024

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